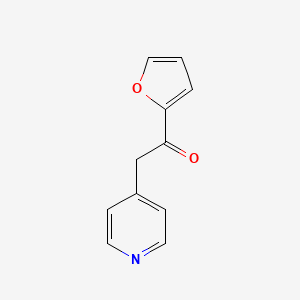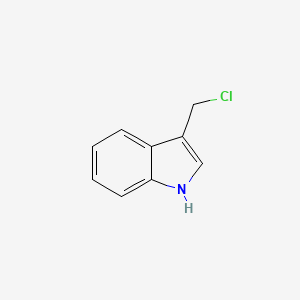
3-(Chloromethyl)-1H-indole
Vue d'ensemble
Description
“3-(Chloromethyl)-1H-indole” likely refers to a compound that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a chloromethyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-1H-indole” were not found, similar compounds such as “3-chloromethyl benzoic acid” and “3-(chloromethyl)pyridine hydrochloride” have been synthesized using various catalysts and reagents . The synthesis often involves reactions with chlorinating agents or through substitution reactions.Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-1H-indole” would likely consist of an indole group with a chloromethyl group (-CH2Cl) attached to the third carbon in the indole ring system .Chemical Reactions Analysis
The chemical reactions of “3-(Chloromethyl)-1H-indole” would likely involve the chloromethyl group, which could undergo various substitution reactions. For instance, a study on a similar compound, “2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid”, describes its synthesis involving various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-1H-indole” would depend on its molecular structure. It’s likely to have properties common to other chloromethyl compounds and indoles .Applications De Recherche Scientifique
Synthesis and Applications in Biological Activities
The indole nucleus, including derivatives like 3-(Chloromethyl)-1H-indole, is a significant component in various natural and synthetic molecules with considerable biological activity. These molecules exhibit diverse properties like anti-tumor and anti-inflammatory activities, which are often linked to their interactions with DNA and proteins. For instance, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a compound bearing an indole nucleus, demonstrates its potential in biological applications due to these properties (D. Geetha et al., 2019).
Functionalization and Chemical Synthesis
Functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles have been synthesized starting with 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole, demonstrating the versatility of these compounds in chemical synthesis. This approach allows for the generation of compounds with a wide range of substituents, highlighting the adaptability of 3-(Chloromethyl)-1H-indole in chemical synthesis (S. B. Alyab’ev et al., 2009).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions have become crucial in organic synthesis, including the synthesis and functionalization of indoles. These methods offer tolerance to a range of functionalities and are applicable to complex molecules, thus enhancing the synthetic utility of indole derivatives (S. Cacchi & G. Fabrizi, 2005).
Novel Organic Catalysts for Synthesis
In the context of green chemistry, novel organic catalysts like trityl chloride have been used for the preparation of bis(1H-indol-3-yl)methanes, a class of compounds with significant pharmacological and biological properties. This approach aligns with the principles of eco-friendliness and efficiency in organic transformations (A. Khalafi‐Nezhad et al., 2008).
Acylation of Indoles
Selective acylation of indoles at the 3-position has been achieved in high yields, demonstrating the potential of 3-(Chloromethyl)-1H-indole and similar compounds in the synthesis of functionally diverse molecules. This method is applicable to indoles bearing various functional groups, indicating its broad utility (T. Okauchi et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(chloromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHMNHFKRGENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548662 | |
| Record name | 3-(Chloromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1H-indole | |
CAS RN |
65738-50-3 | |
| Record name | 3-(Chloromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



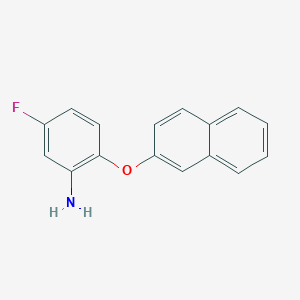
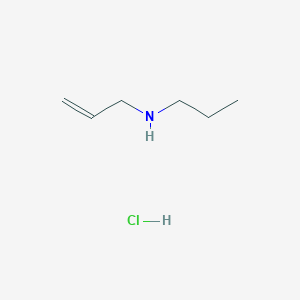
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

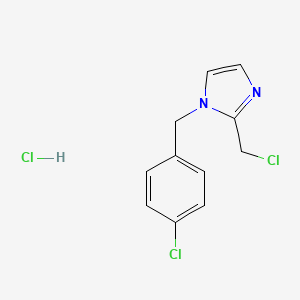
![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
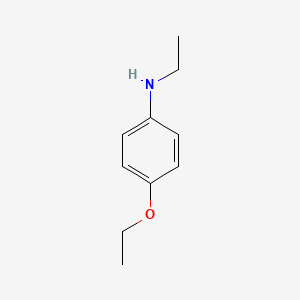
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
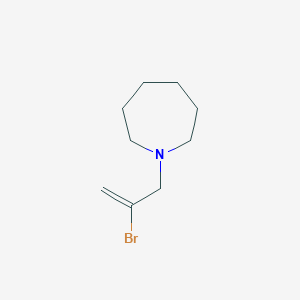
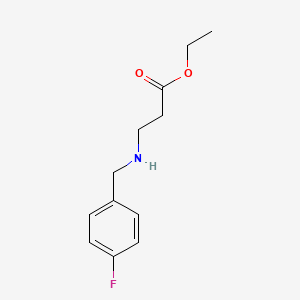
![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
